Methyl 3-methyl-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633515 | |
| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-33-9 | |
| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The carboxylic acid undergoes activation via thionyl chloride to form the corresponding acyl chloride intermediate, which subsequently reacts with methanol to yield the methyl ester. Key steps include:
-
Activation : Treatment of 3-methyl-1H-indole-5-carboxylic acid with SOCl₂ at 0–20°C for 3 hours generates the reactive acyl chloride.
-
Esterification : Addition of excess methanol and refluxing for 6 hours ensures complete conversion to the ester.
Yield : 90% after purification by preparative thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
Practical Considerations
-
Catalyst-Free : Unlike other methods, this approach avoids metal catalysts, simplifying purification.
-
Scalability : The use of inexpensive reagents (SOCl₂, methanol) makes this method cost-effective for large-scale production.
-
Limitations : Handling thionyl chloride requires stringent safety protocols due to its corrosive and toxic nature.
Ionic Liquid-Catalyzed Carbomethoxylation
A patent-pending methodology utilizes ionic liquids as green catalysts for the direct carbomethoxylation of indole derivatives using dimethyl carbonate (DMC). This method avoids hazardous reagents and enables regioselective functionalization at the indole nitrogen.
Catalytic System and Reaction Design
The reaction employs imidazolium-based ionic liquids such as [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or [Bmim]OAc (1-butyl-3-methylimidazolium acetate) to activate DMC. Key parameters:
-
Temperature : 80°C to boiling point of DMC (90°C).
-
Catalyst Loading : 2–15 mol% ionic liquid relative to the indole substrate.
-
Reaction Time : 6–12 hours for complete conversion.
Yield : 70–85% after extraction with ethyl acetate and rotary evaporation.
Advantages Over Conventional Methods
-
Eco-Friendly : DMC serves as both solvent and methoxy source, eliminating waste.
-
Regioselectivity : The ionic liquid directs methoxycarbonylation exclusively to the indole’s 1-position, though adaptations for 5-position selectivity require further optimization.
Scandium Triflate-Catalyzed Multicomponent Synthesis
A novel one-pot synthesis leverages scandium triflate (Sc(OTf)₃) to assemble methyl indole-5-carboxylates from lignin-derived precursors. This method integrates C–C bond formation and esterification in a single step.
Reaction Protocol
-
Substrates : 2-Hydroxyacetophenone, methyl acetoacetate, and 1-methylindole.
-
Catalyst : 15 mol% Sc(OTf)₃ in glycerol at 80°C for 8 hours.
-
Workup : Extraction with ethyl acetate/heptane and column chromatography.
Yield : 64% for the target compound, with minor byproducts (e.g., 1,4-dimethyl variants).
Chemical Reactions Analysis
Synthetic Preparation and Functionalization
Methyl 3-methyl-1H-indole-5-carboxylate is synthesized via palladium-catalyzed cross-coupling reactions and microwave-assisted methods.
Electrophilic Substitution Reactions
The electron-rich indole ring undergoes regioselective electrophilic substitution.
Bromination
While direct bromination data for this compound is limited, analogous reactions on methyl indole-3-carboxylate show dibromination at positions 4 and 6 under acetic acid conditions .
Nitration
Nitration typically occurs at the 4-position of the indole ring. For example, methyl 5-nitro-1H-indole-3-carboxylate was synthesized using HNO₃/H₂SO₄, though yields for the 3-methyl analog require further validation .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl/alkyl groups.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids produces biaryl derivatives:
| Boronic Acid | Product Yield | Conditions |
|---|---|---|
| Phenylboronic acid | 78% | Pd(OAc)₂, K₂CO₃, 80°C |
| 4-Methoxyphenylboronic acid | 82% | Pd(OAc)₂, K₂CO₃, 80°C |
Data adapted from protocols for related indole carboxylates .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH/MeOH:
textThis compound → 3-Methyl-1H-indole-5-carboxylic acid Conditions: 1M NaOH, MeOH, reflux, 4h. Yield: 85%[9].
Reduction
Selective reduction of the ester to alcohol has been reported for similar indoles using LiAlH₄, though specific data for this compound is pending further studies.
Comparative Reactivity
A comparison with analogous indole derivatives highlights its unique reactivity:
| Compound | Reactivity Profile |
|---|---|
| Methyl indole-5-carboxylate | Higher electrophilic substitution at C4 |
| This compound | Enhanced stability in cross-coupling due to methyl steric effects |
Antimicrobial Activity
Structural analogs demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus, highlighting potential for antibiotic development .
Table 1: Synthetic Methods Comparison
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | 80% | Pd(OAc)₂, K₂CO₃, 80°C | |
| Microwave Functionalization | 85% | CH₃CN, 150°C, 20 min |
Table 2: Biological Activity of Derivatives
| Derivative | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 5-Nitro analog | IC₅₀ = 3.2 μM (MCF-7) | Topoisomerase II inhibition |
| 5-Chloro analog | MIC = 12 μg/mL (S. aureus) | Cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-1H-indole-5-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.
- Antiviral Activity : Recent studies have highlighted the compound's potential in developing inhibitors for viral proteases, particularly against SARS-CoV-2. Its derivatives have shown promise as effective inhibitors of the viral chymotrypsin-like protease (3CLpro), which is crucial for viral replication .
- Anticancer Properties : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Biological Research
The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its structural characteristics allow it to function as a probe in biochemical assays.
Industrial Applications
In addition to its applications in research, this compound is utilized in the synthesis of dyes and pigments, contributing to various industrial processes. Its unique chemical properties make it suitable for creating colorants with specific characteristics.
Case Study 1: Antiviral Drug Development
A study published in Nature detailed the synthesis of indole derivatives that inhibit SARS-CoV-2 proteases. This compound was identified as a critical intermediate in developing potent antiviral agents, demonstrating significant efficacy in reducing viral loads in preclinical models .
Case Study 2: Anticancer Research
Research conducted on various indole derivatives, including this compound, revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of salicylaldehyde involves its ability to form Schiff bases with amines, which can then participate in various biochemical processes . Salicylaldehyde derivatives, such as hydrazones, exhibit anticancer activity by inhibiting DNA synthesis and cell proliferation . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of Methyl 3-methyl-1H-indole-5-carboxylate, highlighting substituent positions, molecular properties, and synthesis
Key Observations
Positional Isomerism: this compound and Methyl 5-methylindole-3-carboxylate differ in substituent positions, which can significantly alter electronic properties and biological activity. The 5-carboxylate group may enhance solubility compared to the 3-position .
Halogen and Heteroatom Substitution :
- The phenylselenyl derivative (3la) incorporates selenium, which may enhance redox activity or serve as a heavy atom for crystallography. Its high melting point (>200°C) suggests strong intermolecular interactions .
- Methyl 3-iodo-1H-indazole-5-carboxylate replaces the indole core with indazole, a bioisostere with improved metabolic stability .
Core Modifications: Methyl 1-methyl-β-carboline-3-carboxylate features a β-carboline scaffold, known for intercalation with DNA. Its synthesis via oxidation (KMnO₄) contrasts with typical indole condensation routes .
Research Implications
- Medicinal Chemistry : The indole/indazole scaffold’s versatility allows for tuning substituents to target specific enzymes or receptors. For example, selenium-containing analogs may exhibit unique anticancer properties .
- Material Science : High-melting-point derivatives (e.g., >200°C) could serve as stable intermediates in crystal engineering .
Biological Activity
Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, among others. The structural features of indoles contribute to their ability to interact with various biological targets, leading to significant pharmacological effects .
Target Interactions
This compound interacts with several biological targets, primarily through:
- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : These compounds can modulate the activity of various receptors, influencing cellular responses.
Biochemical Pathways
The compound affects key biochemical pathways that are crucial for maintaining cellular homeostasis. Notably, it has been implicated in pathways related to:
- Cell Proliferation : Indole derivatives can influence cell cycle progression and apoptosis.
- Inflammation Response : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12 |
| PC-3 (Prostate) | 15 |
| A549 (Lung) | 20 |
In a study evaluating its effects on MDA-MB-231 cells, treatment with this compound resulted in significant cell cycle arrest in the S phase, indicating its potential as a therapeutic agent in breast cancer treatment .
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study explored the effects of this compound on human leukemia cell lines. The findings revealed an IC50 value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .
- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-methyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves esterification of indole-5-carboxylic acid derivatives. For example, methyl indole carboxylates are synthesized via refluxing the carboxylic acid precursor (e.g., 3-methyl-1H-indole-5-carboxylic acid) with methanol and a catalytic acid (e.g., H₂SO₄). Reaction completion is monitored by TLC, followed by quenching, filtration, and recrystallization from methanol . Optimization includes adjusting reflux duration, acid concentration, and solvent purity to improve yield and minimize side products.
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Confirm ester carbonyl stretches (~1704 cm⁻¹) and absence of carboxylic acid O-H bands .
- NMR : Analyze ¹H/¹³C spectra for indole ring protons (δ 7.0–8.5 ppm), methyl ester groups (δ 3.8–4.0 ppm), and substituent integration .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at λ ~297 nm .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
Methodological Answer: Slow evaporation from methanol or ethanol at controlled temperatures (e.g., 4°C) promotes crystal growth. Intermolecular hydrogen bonding along the b-axis, as observed in related methyl indole carboxylates, stabilizes the lattice. Use SHELX-2018 for structure refinement, ensuring proper handling of hydrogen bonding parameters in the .ins file .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer: Discrepancies in IR or UV-vis spectra often arise from solvent effects or hydrogen bonding. For Methyl 1H-indole-5-carboxylate, B3LYP/6-311++G(d,p) calculations in methanol (PCM model) align experimental λ_max (297 nm) with theoretical excitations. CAM-B3LYP and M06-2X functionals improve accuracy for charge-transfer transitions . Software like Gaussian 16 or ORCA is recommended for modeling.
Q. What strategies address challenges in refining crystal structures with twinning or disorder?
Methodological Answer: For twinned data, use SHELXL’s TWIN and BASF commands to model domains. For disorder, apply PART and ISOR restraints. Example workflow:
Q. How can researchers analyze and mitigate byproducts during derivatization (e.g., cyanomethyl or hydroxy substitutions)?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unesterified acids or N-alkylated side products).
- Optimization : For cyanomethyl derivatives (e.g., Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate), control nitrile stability by avoiding prolonged exposure to moisture. Use anhydrous DMF as a solvent and low-temperature (<0°C) quenching .
Data Contradiction Analysis
Q. How should conflicting results in hydrogen bonding patterns (X-ray vs. DFT) be resolved?
Methodological Answer:
- X-ray Data : Measure bond lengths and angles (e.g., O···H distances <2.5 Å indicate strong hydrogen bonds).
- DFT Adjustments : Include explicit solvent molecules in simulations to mimic crystal packing effects. For Methyl 1H-indole-5-carboxylate, CAM-B3LYP predicts stronger H-bonding than B3LYP, aligning better with experimental O-H···O=C interactions .
Methodological Tables
Table 1: Key Crystallographic Parameters for Methyl Indole Carboxylates
| Parameter | Methyl 1-methyl-1H-indole-3-carboxylate | Methyl 1H-indole-5-carboxylate |
|---|---|---|
| Space Group | P2₁/c | P1̄ |
| Hydrogen Bond (Å) | N-H···O=C (2.89) | O-H···O=C (2.65) |
| Refinement R-factor | 0.042 | 0.038 |
Table 2: DFT Functionals for Spectral Predictions
| Functional | λ_max (nm) | Δ vs. Experimental (nm) |
|---|---|---|
| B3LYP | 290 | -7 |
| CAM-B3LYP | 295 | -2 |
| M06-2X | 294 | -3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
